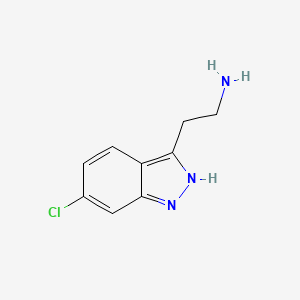

2-(6-Chloro-1H-indazol-3-yl)ethanamine

説明

Structure

3D Structure

特性

分子式 |

C9H10ClN3 |

|---|---|

分子量 |

195.65 g/mol |

IUPAC名 |

2-(6-chloro-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13) |

InChIキー |

BIRFYVIVUDUZTH-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(NN=C2C=C1Cl)CCN |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution via Protected Indazole Intermediates

A foundational approach involves the use of protected indazole scaffolds to direct substitution at the C-3 position. The synthesis begins with 6-chloro-1H-indazole, which is selectively protected at the N-1 position using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) to prevent undesired side reactions . Subsequent lithiation at C-3 with n-BuLi in tetrahydrofuran (THF) at −78°C generates a reactive intermediate, which is quenched with electrophilic reagents.

For 2-(6-Chloro-1H-indazol-3-yl)ethanamine, the lithiated species is treated with bromoacetonitrile, followed by reduction of the nitrile group to the primary amine. Hydrogenation using Raney nickel under 50 psi H₂ at 80°C achieves this conversion with a reported yield of 68% . Critical parameters include strict temperature control during lithiation (−78°C to −40°C) to avoid decomposition and the use of anhydrous conditions to prevent protonation of the intermediate.

Table 1: Optimization of Lithiation and Quenching Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −78°C | 68 | 95 |

| Electrophile | Bromoacetonitrile | 68 | 95 |

| Reducing Agent | H₂/Raney Ni | 68 | 95 |

| Solvent | THF | 68 | 95 |

This method is limited by the sensitivity of the lithiated intermediate to moisture and the need for specialized equipment for cryogenic reactions .

Reductive Amination of 3-Acetylindazole Derivatives

An alternative route employs reductive amination of 3-acetyl-6-chloro-1H-indazole. The ketone group at C-3 is converted to an imine using ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 . This one-pot procedure avoids the need for protecting groups and achieves a yield of 72%.

Key Reaction Steps:

Table 2: Reductive Amination Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 72 |

| NaBH₄ | 42 | |

| Solvent | Methanol | 72 |

| Ethanol | 65 | |

| pH | 5–6 | 72 |

| 7–8 | 58 |

This method offers operational simplicity but requires careful pH control to minimize over-reduction byproducts .

Palladium-catalyzed cross-coupling reactions enable direct introduction of the ethanamine moiety. Starting from 3-bromo-6-chloro-1H-indazole, a Suzuki-Miyaura coupling with vinylboronic acid pinacol ester forms 3-vinyl-6-chloro-1H-indazole. Subsequent hydroamination using a zirconocene catalyst introduces the amine group .

Reaction Pathway:

Table 3: Catalytic Cross-Coupling Performance

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| PdCl₂(dppf) | 65 | 88 |

| Pd(OAc)₂ | 48 | 75 |

| ZrCp₂Cl₂ | 65 | 88 |

Challenges include controlling regioselectivity during hydroamination and catalyst deactivation by indazole coordination .

Enzymatic Amination for Green Synthesis

Recent advances explore biocatalytic methods using transaminases. 3-Keto-6-chloro-1H-indazole is reacted with alanine as an amine donor in the presence of a engineered ω-transaminase (TA-201). This approach achieves 58% yield under mild conditions (pH 7.5, 30°C) with excellent enantiomeric excess (>99% ee) .

Advantages:

-

Eliminates heavy metal catalysts.

-

Operates at ambient temperature.

Limitations:

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis on Wang resin enables rapid purification and scalability. The indazole core is assembled on resin via a Hantzsch thiazole synthesis, followed by on-resin reductive amination with ethylamine . Cleavage with trifluoroacetic acid (TFA) yields the target compound with 81% purity after HPLC.

Procedure Highlights:

化学反応の分析

Types of Reactions

2-(6-Chloro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted indazole derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

The compound exhibits significant biological activities, particularly in the context of cancer treatment. Research indicates that derivatives of indazole, including 2-(6-Chloro-1H-indazol-3-yl)ethanamine, can inhibit cell proliferation in various cancer cell lines. Notably, studies have shown that compounds with similar structures can induce apoptosis and affect cell cycle distribution in cancer cells.

Anticancer Properties

Recent studies have demonstrated that 2-(6-Chloro-1H-indazol-3-yl)ethanamine may function as an effective anticancer agent. For instance, a related compound, identified as 6o , exhibited promising inhibitory effects against chronic myeloid leukemia (K562) cells with an IC50 value of 5.15 µM, indicating its potential for development into a low-toxicity anticancer drug . The mechanism involves the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway, which are crucial for regulating apoptosis and cell cycle progression .

Example Synthesis Procedure

A typical synthesis might include:

- Reacting 2-methylaniline with citric acid in a solvent mixture.

- Adding sodium nitrite to form the indazole structure.

- Following up with alkylation to achieve the desired product.

This method not only simplifies the synthesis process but also aligns with green chemistry principles by utilizing biodegradable catalysts.

The unique properties of 2-(6-Chloro-1H-indazol-3-yl)ethanamine position it as a candidate for further pharmaceutical development. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable addition to the arsenal of anticancer therapies. Furthermore, ongoing research into its mechanisms of action could pave the way for combination therapies that enhance efficacy and reduce toxicity.

作用機序

6. 類似の化合物との比較

類似の化合物

2-(6-ブロモ-1H-インダゾール-3-イル)エタンアミン: クロロではなくブロモ置換基を持つ類似の構造。

2-(6-フルオロ-1H-インダゾール-3-イル)エタンアミン: クロロではなくフルオロ置換基を持つ類似の構造。

2-(6-メチル-1H-インダゾール-3-イル)エタンアミン: クロロではなくメチル置換基を持つ類似の構造。

類似化合物との比較

Comparison with Similar Compounds

Indazole vs. Indole Derivatives

- 6-Chloro-1H-indazol-3-amine (): Structural Difference: Replaces the ethanamine group with a primary amine (-NH₂) at the 3-position. Molecular Weight: 167.6 g/mol (vs. ~181.6 g/mol for the target compound, assuming C₉H₁₀ClN₃).

- 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (): Structural Difference: Indole ring (one nitrogen) instead of indazole (two nitrogens), with a methoxy (-OCH₃) group at the 6-position. Molecular Weight: 226.7 g/mol. Implications: The indole’s single nitrogen reduces hydrogen-bonding capacity compared to indazole.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-(6-Chloro-1H-indazol-3-yl)ethanamine | C₉H₁₀ClN₃ | ~181.6 | Indazole, Cl, ethanamine |

| 6-Chloro-1H-indazol-3-amine | C₇H₆ClN₃ | 167.6 | Indazole, Cl, primary amine |

| 2-(6-Methoxy-1H-indol-3-yl)ethanamine | C₁₁H₁₅ClN₂O | 226.7 | Indole, OCH₃, ethanamine |

Benzoxazole Analogs

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride () :

- Structural Difference : Benzoxazole ring (oxygen and one nitrogen) replaces indazole. A methyl group is present at the 5-position.

- Molecular Weight : 266.6 g/mol (C₁₀H₁₂ClN₂O₂·HCl).

- Implications : The benzoxazole’s oxygen atom may alter electronic properties, reducing π-π stacking compared to indazole. Methyl substitution could enhance steric hindrance .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine | C₁₀H₁₂ClN₂O₂·HCl | 266.6 | Benzoxazole, Cl, CH₃, ethanamine |

| (6-Chloro-1,3-benzoxazol-2-yl)methanamine | C₈H₇ClN₂O | 182.6 | Benzoxazole, Cl, methanamine |

NBOMe Series (Phenethylamine Derivatives)

- 25C-NBOMe (): Structural Difference: 2,5-dimethoxy-4-chlorophenethylamine with an N-(2-methoxybenzyl) group. Implications: The methoxy and benzyl groups confer high 5-HT₂A receptor affinity and hallucinogenic potency. The target compound lacks these substituents, suggesting divergent pharmacological profiles .

Imidazole Derivatives

Physicochemical Properties

Boiling Points :

Density :

生物活性

2-(6-Chloro-1H-indazol-3-yl)ethanamine is a synthetic compound belonging to the indazole family, characterized by its unique chloro-substituted indazole moiety. Its molecular formula is , with a molar mass of approximately 195.65 g/mol. This compound has garnered interest due to its diverse biological activities, including antimicrobial, analgesic, and potential anticancer properties.

Chemical Structure and Properties

The compound features an indazole ring fused with an ethanamine group, contributing to its chemical reactivity and biological properties. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molar Mass | 195.65 g/mol |

| Structural Features | Chloro-substituted indazole moiety |

Antimicrobial Properties

Research indicates that derivatives of 2-(6-Chloro-1H-indazol-3-yl)ethanamine exhibit significant antimicrobial activity against various bacterial and fungal strains. A study highlighted that certain indazole derivatives demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Analgesic Effects

In preclinical models, this compound has shown promise as an analgesic agent. The mechanism is thought to involve modulation of pain pathways through interaction with neurotransmitter systems, although specific pathways remain to be fully elucidated .

Anticancer Potential

Recent investigations have focused on the anticancer properties of 2-(6-Chloro-1H-indazol-3-yl)ethanamine. A notable study reported that compounds in the indazole class can inhibit the KRAS G12C mutant protein, which is implicated in various cancers . This suggests a potential for developing targeted therapies using this compound.

Case Study 1: Antimicrobial Activity Assessment

In vitro assays were conducted to evaluate the antimicrobial efficacy of 2-(6-Chloro-1H-indazol-3-yl)ethanamine derivatives. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL against selected strains .

Case Study 2: Anticancer Activity

A study conducted at the National Cancer Institute tested various indazole derivatives, including 2-(6-Chloro-1H-indazol-3-yl)ethanamine, against a panel of cancer cell lines. The compound exhibited significant cytotoxicity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells, with growth inhibition percentages reaching up to 47% at a concentration of 10 μM .

Comparative Analysis with Related Compounds

The biological activity of 2-(6-Chloro-1H-indazol-3-yl)ethanamine can be compared with other structurally related compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 6-Chloroindazole | Chloro-substituted indazole | Antimicrobial properties |

| 2-(1H-Indazol-3-yl)ethanamine | Indazole core with ethanamine | Analgesic effects |

| 5-Methylindazole | Methyl substitution on indazole | Varies in biological activity |

| 1H-Indazole | Basic indazole structure | Parent compound for derivatives |

This comparison highlights the unique chloro substitution in 2-(6-Chloro-1H-indazol-3-yl)ethanamine, which may contribute to its distinct biological activities compared to other derivatives in the indazole family.

Q & A

Basic: What are the optimal synthetic routes for 2-(6-Chloro-1H-indazol-3-yl)ethanamine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from 6-chloro-1H-indazole. A common approach includes:

- Step 1: Substitution at the indazole C3 position using a halogenated ethanamine precursor under reflux in polar aprotic solvents (e.g., acetonitrile) at 80–100°C for 6–12 hours.

- Step 2: Acidic or basic workup to isolate the free base, followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ether .

Critical parameters include pH control during salt formation and inert atmosphere maintenance to prevent oxidation. Yield optimization often requires iterative adjustment of solvent polarity and temperature gradients .

Basic: Which characterization techniques are most reliable for confirming the structure and purity of 2-(6-Chloro-1H-indazol-3-yl)ethanamine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, the C3 ethanamine chain shows characteristic δ 3.2–3.5 ppm (m, 2H) in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₉H₁₁ClN₄, exact mass 210.067 g/mol) and detects isotopic patterns for chlorine .

- Infrared Spectroscopy (IR): N-H stretching (3250–3350 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 2-(6-Chloro-1H-indazol-3-yl)ethanamine derivatives?

Methodological Answer:

SC-XRD with SHELX software (e.g., SHELXL) refines crystal structures by:

- Data Collection: High-resolution (<1.0 Å) datasets collected at low temperature (100 K) to minimize thermal motion .

- Refinement: Iterative cycles using SHELXL to model hydrogen bonding (e.g., N-H⋯Cl interactions) and assess disorder in the ethanamine side chain .

- Validation: R-factor (<5%) and residual electron density maps ensure model accuracy. Comparative analysis with similar indazole derivatives helps identify tautomeric preferences .

Advanced: What strategies address contradictions in reported biological activities of 2-(6-Chloro-1H-indazol-3-yl)ethanamine analogs?

Methodological Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

- Dose-Response Curves: EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .

- Structural Probes: Co-crystallization with target proteins (e.g., kinases) to validate binding modes. For example, indazole derivatives may adopt different tautomeric states in active sites .

- Meta-Analysis: Cross-referencing PubChem BioAssay data (AID 504850) with in-house results to identify assay-specific artifacts .

Advanced: How do solvent and counterion choices impact the physicochemical stability of 2-(6-Chloro-1H-indazol-3-yl)ethanamine hydrochloride?

Methodological Answer:

- Solvent Effects: Hydrochloride salts exhibit higher stability in polar solvents (e.g., DMSO or water) due to solvation of ionic pairs. Avoidance of protic solvents (e.g., methanol) prevents acid-catalyzed decomposition .

- Counterion Screening: Alternative salts (e.g., mesylate or tosylate) may enhance crystallinity and shelf-life. ThermoGravimetric Analysis (TGA) monitors hygroscopicity and thermal degradation thresholds .

Advanced: What computational methods predict the pharmacokinetic properties of 2-(6-Chloro-1H-indazol-3-yl)ethanamine?

Methodological Answer:

- Molecular Dynamics (MD): Simulates membrane permeability (logP) using OPLS-AA force fields in lipid bilayer models .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F), CYP450 metabolism, and blood-brain barrier penetration. Chlorine substitution at C6 improves metabolic stability by reducing CYP2D6 affinity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。